Product packaging for (E)-2,3-Di-tert-butyl-2-butene(Cat. No.:CAS No. 54290-40-3)

(E)-2,3-Di-tert-butyl-2-butene

Cat. No.: B13803209
CAS No.: 54290-40-3
M. Wt: 168.32 g/mol
InChI Key: UKVHFKANOLLXHC-MDZDMXLPSA-N
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Description

Significance of Highly Sterically Hindered Alkenes as Model Systems in Organic Chemistry Research

Highly sterically hindered alkenes, such as (E)-2,3-Di-tert-butyl-2-butene, are crucial as model systems in organic chemistry research. Their bulky substituents create a sterically crowded environment around the carbon-carbon double bond, which significantly influences their reactivity. This steric hindrance can prevent or slow down reactions that are common for less substituted alkenes, allowing for the study of alternative reaction pathways. rsc.org For instance, the accessibility of the π-electron cloud is restricted, affecting the kinetics of electrophilic additions. pitt.edu

The study of these molecules provides deep insights into the interplay of electronic and steric effects that govern chemical reactions. pitt.edu Researchers can isolate and study weaker electronic effects that might be obscured in less hindered systems. Furthermore, the strain within these molecules can lead to unusual bond angles and lengths, offering a unique opportunity to test and refine theoretical models of chemical bonding. The behavior of sterically hindered alkenes in catalytic processes is also of great interest, as the steric bulk can influence selectivity and catalyst efficiency. organic-chemistry.orgresearchgate.net

Rationale for Focused Investigation of this compound

The specific focus on this compound is driven by its exceptional steric bulk. The two tert-butyl groups on each carbon of the double bond create an extreme case of steric hindrance, making it an ideal candidate to probe the limits of chemical reactivity. This high degree of substitution effectively shields the double bond, making it resistant to many typical alkene reactions. rsc.org

This resistance allows for the investigation of more subtle and less common reaction mechanisms. For example, while many alkenes readily undergo addition reactions, the steric shield in this compound can favor substitution reactions at other positions or reactions that proceed through high-energy intermediates. The molecule's well-defined and highly symmetric structure also simplifies the analysis of spectroscopic data and computational modeling, allowing for a clearer correlation between structure and properties.

Historical Context of Scholarly Inquiry into Bulky Alkenes

The study of bulky alkenes has a rich history intertwined with the development of fundamental concepts in organic chemistry. Early investigations into the reactions of alkenes, dating back to the 19th and early 20th centuries, primarily focused on less substituted systems. nih.govwiley-vch.de The principles of electrophilic addition, such as Markovnikov's rule, were established using these simpler substrates. pitt.edu

As synthetic methodologies advanced in the mid-20th century, chemists began to synthesize and study more complex and sterically demanding molecules. chinesechemsoc.org This led to the discovery that extreme steric hindrance could dramatically alter expected reaction outcomes. The work of notable chemists in this era laid the groundwork for understanding the profound impact of steric effects on reaction rates and equilibria. These investigations were crucial in developing a more nuanced understanding of reaction mechanisms, moving beyond purely electronic considerations. The development of new analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, further enabled the detailed characterization of these sterically crowded molecules, solidifying their role as important tools for academic inquiry.

Research Findings on this compound

The following table summarizes key experimental and computational data available for this compound and its isomer.

PropertyThis compound(Z)-2,3-Di-tert-butyl-2-butene
Molecular Formula C12H24C12H24
CAS Number 54429-92-454429-93-5 chemeo.com
Molecular Weight 168.32 g/mol 168.32 g/mol
Normal Boiling Point Not available440.15 K chemeo.com
Enthalpy of Formation (gas) -169.5 ± 2.1 kJ/molNot available
Enthalpy of Vaporization Not available41.2 kJ/mol chemeo.com
Enthalpy of Fusion Not available11.3 kJ/mol chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24 B13803209 (E)-2,3-Di-tert-butyl-2-butene CAS No. 54290-40-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54290-40-3

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(E)-2,2,3,4,5,5-hexamethylhex-3-ene

InChI

InChI=1S/C12H24/c1-9(11(3,4)5)10(2)12(6,7)8/h1-8H3/b10-9+

InChI Key

UKVHFKANOLLXHC-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C(/C)\C(C)(C)C)/C(C)(C)C

Canonical SMILES

CC(=C(C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control

Advanced Strategies for the Preparation of (E)-2,3-Di-tert-butyl-2-butene

The synthesis of highly substituted and sterically hindered alkenes often necessitates unconventional approaches that deviate from standard olefination reactions.

Convergent synthetic strategies are particularly well-suited for the construction of complex molecules like this compound. These approaches involve the synthesis of two or more fragments that are then joined together in the final steps of the synthesis. This methodology offers significant advantages in terms of efficiency and the ability to introduce substantial steric bulk at a late stage.

One of the most powerful convergent methods for the synthesis of sterically hindered alkenes is the McMurry coupling reaction . Current time information in Bangalore, IN.researchgate.netwikipedia.org This reaction involves the reductive coupling of two carbonyl compounds, in this case, two molecules of di-tert-butyl ketone, using a low-valent titanium reagent. wikipedia.orgresearchgate.net The reaction is known to be effective in forming tetrasubstituted alkenes and generally favors the formation of the more stable (E)-isomer. thieme-connect.dethieme-connect.de

Another notable convergent strategy is the Barton-Kellogg olefination . acs.orglibretexts.orgwikipedia.org This reaction provides a route to sterically crowded alkenes through the coupling of a diazo compound and a thioketone. libretexts.orgwikipedia.org For the synthesis of this compound, this would involve the reaction of di-tert-butyldiazomethane with di-tert-butylthioketone. The reaction proceeds via a thiadiazoline intermediate which, upon extrusion of nitrogen and sulfur, yields the desired alkene. wikipedia.org This method has been successfully applied to the synthesis of other highly hindered alkenes.

Table 1: Comparison of Convergent Synthetic Methods for Hindered Alkenes
MethodPrecursorsKey FeaturesStereoselectivity
McMurry CouplingTwo ketone/aldehyde moleculesUses low-valent titanium; effective for sterically hindered systems.Generally favors the more stable (E)-isomer. thieme-connect.dethieme-connect.de
Barton-Kellogg OlefinationDiazo compound and thioketoneProceeds via a thiadiazoline intermediate; suitable for tetrasubstituted alkenes.Can be controlled to yield specific stereoisomers.

Achieving high regioselectivity and stereoselectivity is paramount in the synthesis of this compound. For convergent syntheses like the McMurry coupling, the regioselectivity is inherently controlled as two identical ketone precursors are used. The stereoselectivity, favoring the (E)-isomer, is a result of thermodynamic control, where the transition state leading to the less sterically strained trans product is favored. thieme-connect.de

In other approaches, such as those involving organometallic reagents, the choice of ligands and reaction conditions plays a crucial role in dictating the stereochemical outcome. For instance, palladium-catalyzed cross-coupling reactions often employ bulky phosphine (B1218219) ligands to influence the stereoselectivity of the resulting alkene.

In cases where a synthetic route yields a mixture of (E) and (Z) isomers, or predominantly the (Z)-isomer, a subsequent isomerization step is necessary to obtain the desired (E)-configuration. The thermodynamic stability of the (E)-isomer of 2,3-di-tert-butyl-2-butene, where the bulky tert-butyl groups are positioned on opposite sides of the double bond, drives this process.

Catalytic isomerization of alkenes can be achieved using various transition metal complexes, including those of iridium, cobalt, and manganese. researchgate.netacs.orgthieme-connect.com These catalysts can operate through different mechanisms, such as a metal-hydride addition-elimination pathway or a π-allyl intermediate. researchgate.netthieme-connect.com For sterically hindered alkenes, the choice of catalyst is critical to ensure that the isomerization proceeds efficiently without competing side reactions. Mechanistic studies have shown that the steric properties of the ligands on the metal center can significantly influence the catalytic activity and selectivity of the isomerization process. researchgate.net

Precursor Chemistry and Elucidation of Reaction Pathways

The successful synthesis of this compound is critically dependent on the availability and reactivity of its precursors.

Organometallic reagents are fundamental to many modern synthetic strategies for alkene formation. In the context of this compound, organolithium and Grignard reagents are essential for the preparation of the key precursor, di-tert-butyl ketone. vander-lingen.nl The reaction of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) with a suitable acyl chloride, for instance, can provide access to this sterically hindered ketone. vander-lingen.nl

Furthermore, organometallic intermediates play a central role in the catalytic cycles of many alkene-forming reactions. For example, in palladium-catalyzed cross-coupling reactions, the formation of an organopalladium intermediate is a key step. libretexts.org The subsequent reductive elimination from this intermediate leads to the formation of the carbon-carbon double bond.

The mechanism of the McMurry coupling is believed to involve the single-electron transfer from the low-valent titanium species to the carbonyl groups of two ketone molecules. wikipedia.orgresearchgate.net This results in the formation of a pinacolate (1,2-diolate) complex, which is then deoxygenated by the oxophilic titanium to yield the alkene. wikipedia.orgresearchgate.net

The Barton-Kellogg olefination proceeds through a [3+2] cycloaddition of the diazo compound and the thioketone to form a thiadiazoline. wikipedia.orguzh.ch This intermediate is unstable and readily extrudes nitrogen gas to form a thiocarbonyl ylide. Subsequent cyclization of the ylide gives a stable episulfide (thiirane). The final step involves the desulfurization of the episulfide, typically with a phosphine reagent, to yield the alkene in a stereospecific manner. wikipedia.orgacs.org

Understanding these reaction mechanisms is crucial for optimizing reaction conditions and for predicting and controlling the stereochemical outcome of the synthesis of highly hindered alkenes like this compound.

Optimization of Synthetic Pathways for Enhanced Stereopurity and Research-Scale Yields

The synthesis of sterically crowded alkenes such as this compound presents a significant challenge in organic chemistry due to the substantial steric hindrance surrounding the central double bond. The optimization of synthetic pathways is crucial for achieving both high stereopurity, favoring the (E)-isomer, and practical yields for research purposes. The primary and most effective method for this transformation is the McMurry reaction, which involves the reductive coupling of two ketone molecules using low-valent titanium reagents. edurev.inwikipedia.org

The precursor for the synthesis of this compound via this method is di-tert-butyl ketone. The reaction proceeds by coupling two molecules of the ketone to form a pinacolate (1,2-diolate) complex on the surface of the titanium metal, which is subsequently deoxygenated to yield the target alkene. wikipedia.org The extreme steric repulsion between the four tert-butyl groups is a dominant factor, heavily favoring the formation of the thermodynamically more stable (E)-isomer over the strained (Z)-isomer.

Initial developments of the McMurry reaction utilized a combination of titanium(III) chloride (TiCl₃) and a powerful reducing agent like lithium aluminum hydride (LiAlH₄). wikipedia.orgscribd.com However, these early procedures often suffered from reproducibility issues and moderate yields. Subsequent research focused on optimizing the low-valent titanium reagent system to improve efficiency and reliability.

Significant improvements were achieved by replacing LiAlH₄ with other reducing agents. Systems based on TiCl₃ paired with potassium (K) or a zinc-copper couple (Zn(Cu)) were found to be more effective. scribd.com A major breakthrough in achieving consistently high yields, particularly for sterically demanding couplings, was the development of a TiCl₃(DME)₁.₅-Zn(Cu) system, where DME is 1,2-dimethoxyethane. scribd.com This optimized procedure has been shown to be highly reproducible. For instance, the coupling of the sterically hindered di-iso-propyl ketone to yield the corresponding tetra-iso-propylethylene proceeded with an 87% yield using this enhanced reagent combination, a substantial improvement from the 17% and 37% yields obtained with earlier methods. scribd.com

The choice of solvent and reaction conditions is also critical. Tetrahydrofuran (THF) is commonly used as it effectively solubilizes the intermediate titanium complexes, which facilitates the necessary electron transfer steps for the coupling to occur. wikipedia.org The optimization process involves careful control over the quality of reagents and solvents, as well as maintaining an inert atmosphere to prevent the intrusion of air, which can deactivate the low-valent titanium species. scribd.com

The table below summarizes the evolution of McMurry reagent systems and their impact on the synthesis of sterically hindered alkenes.

Reagent SystemPrecursor ExampleProductReported YieldReference
TiCl₃ / LiAlH₄Di-iso-propyl ketoneTetra-iso-propylethylene17% scribd.com
TiCl₃ / Zn(Cu)Di-iso-propyl ketoneTetra-iso-propylethylene37% scribd.com
TiCl₃(DME)₁.₅ / Zn(Cu)Di-iso-propyl ketoneTetra-iso-propylethylene87% scribd.com
TiCl₃ or TiCl₄ / ZnBenzophenoneTetraphenylethyleneGood wikipedia.org

For the research-scale synthesis of this compound, an optimized protocol would employ the most efficient low-valent titanium system. The key parameters for such a synthesis are outlined in the following table.

ParameterSpecificationPurpose
Precursor Di-tert-butyl ketoneCarbonyl source for the coupling reaction.
Reagent System TiCl₃(DME)₁.₅ / Zn(Cu)Provides a highly active and reproducible low-valent titanium species for efficient coupling.
Solvent Anhydrous Tetrahydrofuran (THF)Solubilizes intermediates and facilitates electron transfer.
Atmosphere Inert (e.g., Argon)Prevents deactivation of the oxygen-sensitive titanium reagents.
Stereocontrol Steric-directingThe inherent steric hindrance of the tert-butyl groups strongly directs the reaction to the (E)-isomer.

While other olefination strategies like the Julia-Lythgoe or Peterson reactions are powerful for synthesizing tri- and tetrasubstituted alkenes, they often fail when applied to extremely crowded targets like this compound. chempedia.info The McMurry coupling remains the preeminent method, and its optimization has rendered the synthesis of such challenging molecules a feasible endeavor for research applications. researchgate.net

Reactivity Profiles and Mechanistic Investigations

Impact of Steric Hindrance on Olefin Reactivity and Selectivity

The presence of two tert-butyl groups on each sp2-hybridized carbon atom creates a sterically shielded environment around the π-system, making direct access by reagents challenging. This steric hindrance is a dominant factor in its reactivity profile, often leading to reactions that are significantly slower or follow different mechanistic pathways compared to less substituted alkenes.

Electrophilic Additions: Mechanistic Divergences and Steric Gating Effects

Electrophilic additions to alkenes are fundamental reactions, but in the case of (E)-2,3-di-tert-butyl-2-butene, they are severely impeded. The bulky tert-butyl groups effectively block the trajectory for an electrophile to approach and interact with the π-electron cloud of the double bond, a phenomenon known as steric gating.

For many tetrasubstituted alkenes, substituent steric effects can become more significant than electronic effects in determining reactivity. While less substituted alkenes often show a correlation between reaction rate and electronic properties, the reactivity of highly substituted alkenes, particularly those with bulky groups like tert-butyl, is often governed by steric factors. researchgate.net

In reactions like halogenation, which typically proceed through a cyclic halonium ion intermediate, the formation of this intermediate with this compound would be associated with immense steric strain. Studies on the closely related cis-di-tert-butylethylene have shown that despite the high steric strain, halogenation can proceed stereospecifically. masterorganicchemistry.comuou.ac.in However, the additional substitution in this compound would make the formation of a bridged intermediate even more challenging. It is plausible that under forcing conditions, alternative mechanisms, possibly involving radical intermediates or single-electron transfer (SET) pathways, might compete with or supplant the traditional polar electrophilic addition mechanism. The stability of the potential tertiary carbocation intermediate that would form upon protonation is high, but the activation energy to reach this intermediate via direct electrophilic attack is prohibitively large due to steric repulsion. libretexts.org

Pericyclic Reactions: Influence of Bulky Substituents on Transition State Geometries

Pericyclic reactions, which proceed through cyclic transition states, are also highly sensitive to the steric demands of the substituents. In reactions such as cycloadditions and electrocyclic reactions, the bulky tert-butyl groups on this compound would enforce significant distortion on the transition state geometry.

For a [2+2] photocycloaddition, the approach of another alkene to form a cyclobutane (B1203170) ring would be met with severe steric repulsion from the four tert-butyl groups. acs.org Similarly, in a Diels-Alder reaction, where the alkene acts as a dienophile, the steric hindrance would likely prevent the necessary orbital overlap in the endo or exo transition states, rendering the reaction extremely slow or completely unreactive under standard conditions.

The ozonolysis of alkenes, a [3+2] cycloaddition with ozone, initially forms a primary ozonide (a 1,2,3-trioxolane). Theoretical and experimental studies on related sterically hindered alkenes, such as trans-di-tert-butylethylene, have indicated that the primary ozonides are exceptionally unstable due to steric repulsion between the bulky substituents. cdnsciencepub.com For this compound, the formation of the primary ozonide would be even more disfavored. The subsequent cleavage of this strained intermediate would be rapid, but the initial cycloaddition step itself represents a significant kinetic barrier. cdnsciencepub.com

Radical Reactions: Steric Modulation of Radical Intermediates and Trapping Efficiency

In contrast to polar reactions, radical additions are generally less susceptible to steric hindrance. acs.org This is because the transition state for the addition of a radical to a double bond involves a longer forming bond compared to the transition state in electrophilic addition. acs.orgnih.gov This makes radical pathways a more viable option for the functionalization of sterically congested alkenes like this compound.

Upon addition of a radical to the double bond, a tertiary radical intermediate would be formed. Tertiary radicals are stabilized by hyperconjugation and the electron-donating nature of the alkyl groups. nih.gov The resulting radical intermediate, 1,1-di-tert-butyl-2-(radical)-2,3,3-trimethylbutane, would be relatively persistent due to the steric shielding provided by the surrounding tert-butyl groups. This steric blanket would modulate the efficiency of subsequent trapping reactions. While the radical center is stabilized, its accessibility to radical trapping agents would be diminished, potentially leading to slower reaction rates or favoring intramolecular reactions if a suitable pathway exists. The formation of sterically crowded C-C bonds, including quaternary centers, is a known advantage of using radical-based methods. nih.govprinceton.edu

Stereochemical Outcomes of Transformations Involving this compound

The stereochemistry of this compound, with its planar and symmetrical structure around the double bond, dictates that additions will lead to products with newly formed stereocenters. The facial selectivity of these additions is entirely governed by the steric hindrance imposed by the tert-butyl groups.

Stereoselectivity in Hydrogenation and Halogenation Reactions

Catalytic hydrogenation of alkenes typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of a solid catalyst. libretexts.orglibretexts.org For this compound, both faces of the alkene are exceptionally hindered. This severe steric shielding would make the coordination of the alkene to the catalyst surface very difficult, likely resulting in a very slow hydrogenation rate. If the reaction were to proceed, it would be expected to follow the syn-addition pathway, leading to the formation of the meso compound, 2,3-di-tert-butylbutane.

Halogenation of alkenes, such as bromination, generally proceeds through an anti-addition mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction involves the formation of a cyclic bromonium ion, followed by backside attack by a bromide ion. For this compound, the initial formation of the bromonium ion would be sterically hindered. However, once formed, the subsequent nucleophilic attack by the bromide ion would occur from the face opposite to the bromonium bridge. This anti-addition would result in the formation of a racemic mixture of the two enantiomers of 2,3-dibromo-2,3-di-tert-butylbutane.

ReactionTypical StereochemistryPredicted Product from this compound
Catalytic Hydrogenation (H2/Pd)Syn-additionmeso-2,3-Di-tert-butylbutane
Halogenation (Br2)Anti-addition(2R,3R)- and (2S,3S)-2,3-Dibromo-2,3-di-tert-butylbutane (Racemic mixture)

Diastereoselectivity in Cycloaddition and Cyclopropanation Processes

Cycloaddition and cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.com With this compound, any such reaction would be expected to preserve the trans relationship of the tert-butyl groups relative to the original plane of the double bond.

In cyclopropanation, the addition of a carbene (or carbenoid) to the double bond occurs in a concerted fashion. masterorganicchemistry.com For this compound, the approach of the cyclopropanating agent (e.g., from the Simmons-Smith reaction) would be severely hindered. The diastereoselectivity of such reactions is often high with sterically demanding substrates, as the reagent will approach from the least hindered trajectory. unl.pt However, with this compound, both faces are equally and extremely hindered, making the reaction challenging. If it were to occur, it would yield trans-1,2-di-tert-butyl-1,2-dimethylcyclopropane.

Similarly, in a [2+2] cycloaddition, the diastereoselectivity would be dictated by the need to minimize steric repulsion in the transition state. The formation of a cyclobutane ring would force the tert-butyl groups into even closer proximity, leading to significant strain. The reaction would be expected to proceed, if at all, to give a product where the steric interactions are minimized, although the inherent strain of the resulting ring system makes such reactions unfavorable without photochemical activation. acs.org

Reaction TypeReagent ExampleExpected DiastereoselectivityPredicted Product
CyclopropanationSimmons-Smith (CH2I2, Zn-Cu)High (if reactive)trans-1,2-Di-tert-butyl-1,2-dimethylcyclopropane
[2+2] PhotocycloadditionEthene (hν)High (if reactive)trans-1,2-Di-tert-butyl-1,2-dimethylcyclobutane

Catalytic Transformations with Sterically Demanding Substrates

The catalytic functionalization of alkenes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. However, substrates bearing significant steric encumbrance around the carbon-carbon double bond, such as this compound, present formidable challenges to conventional catalytic methods. The extreme steric shielding exerted by the tert-butyl groups in this tetrasubstituted alkene profoundly influences its reactivity, often rendering it inert to standard catalytic conditions. This section explores the catalytic transformations of such sterically demanding substrates, with a focus on the strategies developed to overcome the challenges they pose.

Olefin Metathesis Studies on Hindered Alkene Systems

Olefin metathesis is a powerful C-C bond-forming reaction, but its application to the synthesis of tetrasubstituted double bonds is a significant challenge. rsc.org The steric bulk of the substituents on the alkene can severely hamper the approach and coordination of the metal carbene catalyst, which is a prerequisite for the metathesis catalytic cycle.

Early studies in the field revealed that first-generation ruthenium catalysts were largely ineffective for the ring-closing metathesis (RCM) of dienes that would lead to a tetrasubstituted alkene. caltech.edu For instance, the highly active Grubbs catalyst 1 (see table below) and its analogue 2 , while efficient for forming trisubstituted olefins, show significantly reduced yields for tetrasubstituted products. caltech.edu The formation of a tetrasubstituted olefin from a diene substrate using catalyst 2 resulted in only a 31% yield, highlighting the steric challenge. caltech.edu

The development of more reactive molybdenum-based catalysts, such as the Schrock catalyst, provided an initial breakthrough. These catalysts were shown to effect the RCM of sterically encumbered dienes to form medium-sized rings containing a tetrasubstituted double bond. nih.govresearchgate.net This demonstrated that with a sufficiently reactive catalyst, the steric barrier could be overcome. However, the sensitivity of molybdenum catalysts to air and moisture limited their broad applicability. nih.govresearchgate.net

Subsequent research led to the development of more robust and active ruthenium catalysts. The Hoveyda-Grubbs and other second-generation catalysts, featuring N-heterocyclic carbene (NHC) ligands, showed improved performance. beilstein-journals.org Further catalyst development focused on tuning the steric and electronic properties of the NHC ligand. For instance, catalysts with less sterically demanding ligands were found to be more effective in some cases for the metathesis of tetrasubstituted olefins. nih.govresearchgate.net The use of specialized catalysts, such as those with decreased steric bulk on the protruding ligands, has been recommended for metathesis reactions involving sterically hindered alkenes. sigmaaldrich.com

Catalyst Name/IdentifierStructureKey Feature
Grubbs Catalyst (1st Gen) (1)Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichlorideEarly ruthenium catalyst, less effective for hindered alkenes. caltech.edu
Grubbs Catalyst (2)Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)-Second-generation catalyst with an NHC ligand, showing improved activity. caltech.edu
Schrock Catalyst (A)Molybdenum, N-(2,6-diisopropylphenyl)imido(2,5-diisopropyl-1H-pyrrol-1-yl)(hexafluoro-tert-butoxy)-Highly reactive molybdenum catalyst capable of metathesizing hindered alkenes. nih.govresearchgate.net

Research into Polymerization Mechanisms: Influence of Bulky Substituents on Chain Growth and Termination

The structure of an alkene monomer, particularly the nature of its substituents, plays a decisive role in its ability to undergo polymerization and the properties of the resulting polymer. units.itunits.it Bulky substituents at the double bond, such as the tert-butyl groups in this compound, introduce significant steric hindrance that can profoundly affect the polymerization process.

The primary influence of bulky substituents is steric hindrance, which can impede the approach of the monomer to the active site of the catalyst or the growing polymer chain. hacettepe.edu.tr In many cases, extreme steric bulk can completely inhibit polymerization. For example, while ethylene (B1197577) and monosubstituted alkenes like vinyl chloride and styrene (B11656) readily polymerize through various mechanisms, highly substituted alkenes are often resistant to polymerization. units.ithacettepe.edu.tr

Research has shown that even in cases where polymerization does occur, bulky substituents can influence the mechanism and the structure of the resulting polymer. In cascade polymerizations, bulky substituents have been found to be crucial for achieving controlled polymerization by favoring ring-closing steps and suppressing side reactions like chain transfer. rsc.org For instance, the use of bulky triisopropylsilyl ether groups enabled a controlled polymerization process with a linear increase in molecular weight and low polydispersity. rsc.org However, the position of the bulky group relative to the reactive center is critical; if it is too distant, it may not effectively shield the active site to prevent decomposition. rsc.org

In the context of Ziegler-Natta or metallocene-catalyzed polymerization, the steric environment of both the monomer and the catalyst's ligand framework is critical. Studies on the polymerization of propylene (B89431) using zirconocene (B1252598) catalysts with different counter-anions have shown that bulky alkyl chains on the catalyst can influence the ion pair structure, which in turn affects the polymerization mechanism. researchgate.net For the polymerization of ethylene with 2-iminopyridylnickel complexes, the steric and electronic properties of the ligand framework and its substituents were found to significantly affect the catalytic activity and the properties of the polyethylene (B3416737) produced. acs.org

Given the extreme steric hindrance of this compound, it is highly unlikely to undergo polymerization under standard conditions. The four bulky tert-butyl groups would effectively prevent the necessary approach and insertion into a growing polymer chain.

Ligand Design and Catalyst Performance for Specific Derivatizations of Bulky Alkenes

Overcoming the steric challenge posed by bulky alkenes often requires the rational design of catalyst systems where the ligand plays a pivotal role. The steric and electronic properties of the ligands can be fine-tuned to create a specific environment around the metal center that can accommodate hindered substrates and promote their transformation.

One strategy involves the use of bulky ligands to enforce a specific coordination geometry or to prevent catalyst deactivation pathways. For example, cobalt pincer complexes supported by bulky tetramethylated PNP ligands have been developed for the hydrogenation of alkenes. nii.ac.jpacs.org The bulkiness of the ligand framework prevents undesired side reactions and allows for two-electron catalytic transformations at the cobalt center. nii.ac.jpacs.org Similarly, combining bulky tri-isopropyl silyl (B83357) (TIPS) groups with ligand deuteration in non-heme iron complexes has been shown to enhance catalyst lifetime and performance in the epoxidation of alkenes. uu.nl

Conversely, in some catalytic systems, less sterically demanding ligands are beneficial. In the context of olefin metathesis, catalysts with sterically less-demanding ligands have shown improved performance for the formation of tetrasubstituted olefins. nih.govresearchgate.net

The concept of "flexible sterics" has also emerged as a promising strategy in ligand design. Ligands that can adjust their steric hindrance to accommodate incoming substrates while still stabilizing the metal center have been developed. The 'ITent' family of N-heterocyclic carbene ligands, for example, has been successfully used in gold-catalyzed transformations. beilstein-journals.org

For the alkoxycarbonylation of sterically hindered alkenes, a palladium catalyst with a specifically designed 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene ligand has demonstrated high efficiency. researchgate.net This system was capable of functionalizing various tetrasubstituted alkenes, showcasing the power of rational ligand design. researchgate.net

A novel ligand design for gold catalysis, employing a 2-biphenylphosphine framework with a strategic 3'-amide group, has enabled highly efficient additions of carboxylic acids to alkynes. nih.gov This design concept, which facilitates a quasi-intramolecular nucleophilic attack, demonstrates the potential for ligand-directed reactivity to overcome challenges in catalysis. nih.gov

StrategyLigand/Catalyst ExampleApplicationReference
Bulky LigandsCobalt complexes with bulky tetramethylated PNP ligandsAlkene Hydrogenation nii.ac.jp, acs.org
Bulky & Deuterated LigandsNon-heme iron complexes with bulky TIPS and deuterated ligandsAlkene Epoxidation uu.nl
Less Demanding LigandsRuthenium catalysts with sterically less-demanding NHC ligandsOlefin Metathesis nih.gov, researchgate.net
Flexible StericsGold(I) complexes with 'ITent' NHC ligands (IPent, IHept, INon)Alkyne Hydration beilstein-journals.org
Rationally Designed Bidentate LigandsPalladium with 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzeneAlkoxycarbonylation of hindered alkenes researchgate.net
Ligand-Directed ReactivityGold(I) with a 2-biphenylphosphine ligand having a 3'-amide groupAddition of carboxylic acids to alkynes nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are indispensable for understanding the fundamental electronic properties and bonding in molecules like (E)-2,3-Di-tert-butyl-2-butene, where steric hindrance plays a crucial role.

Advanced Basis Set and Functional Selection for Computation of Bulky Alkenes

The accuracy of computational studies on sterically crowded molecules is highly dependent on the chosen theoretical level, particularly the basis set and density functional. For bulky alkenes, it is crucial to select methods that can adequately describe dispersion interactions and handle the complex electronic environment arising from steric strain.

Density Functional Theory (DFT) is a common method for such investigations. Studies on the related, and even more sterically hindered, tetra-tert-butylethylene (B14441497) have employed functionals such as BLYP and B3LYP. researchgate.net For instance, the B3LYP functional, which incorporates a portion of the exact Hartree-Fock exchange, is widely used for obtaining reliable geometries and energetic properties of organic molecules with reasonable computational cost. researchgate.net

The choice of basis set is equally critical. Pople-style basis sets, like the 6-31G(d) or the more flexible 6-311++G, are frequently used. researchgate.netresearchgate.net The latter includes diffuse functions (++) to describe weakly bound electrons and polarization functions ( ) to allow for non-spherical electron distribution, which are important for capturing the nuances of sterically strained systems. researchgate.net For higher accuracy, Dunning's correlation-consistent basis sets, such as the cc-pVXZ series (where X = D, T, Q, 5), are often employed as they are designed to systematically converge towards the complete basis set limit. chemrxiv.org For systems where dispersion forces are prominent, as is the case with bulky alkyl groups, dispersion-corrected DFT methods like BP86-D3 and B3LYP-D3 are recommended to achieve more accurate results. researchgate.net

A summary of commonly employed computational methods for bulky alkenes is presented below.

FunctionalBasis SetApplication Context
B3LYP6-31+G(d,p)Geometry optimization of highly twisted alkenes like tetra-tert-butylethylene. researchgate.net
BLYPDZdGeometry optimization of highly twisted alkenes like tetra-tert-butylethylene. researchgate.net
BP86-D36-311G(d)Examination of highly twisted tetrasubstituted bisadamantylidenes. researchgate.net
ωB97X-D6-311G(d)Examination of highly twisted tetrasubstituted bisadamantylidenes. researchgate.net
B3LYP/6-311++G**N/AGeneral purpose for reliable geometry and energetic properties of organic molecules. researchgate.net

Electron Density Distribution Analysis and Bonding Characteristics Under Steric Strain

The steric repulsion between the two tert-butyl groups in this compound forces deviations from the ideal planar geometry of an alkene, which in turn affects the electronic structure. Alkenes are generally electron-rich, with the electron density of the π-bond concentrated above and below the molecular plane. students-hub.comunits.it This high electron density makes them act as nucleophiles in reactions. students-hub.com

Furthermore, upon interaction with other chemical species, such as an approaching electrophile or a metal catalyst, the electron density of the alkene can be further polarized. Calculations of atomic charges, for example using the CHelpG scheme, can quantify this polarization. nih.gov Studies on other alkenes show that coordination to an electrophilic species leads to a greater partial positive charge on the more substituted internal carbon, influencing the regioselectivity of addition reactions. nih.gov The significant steric hindrance in this compound would modulate such interactions, potentially shielding the double bond and altering its typical reactivity patterns.

Conformational Analysis and Molecular Dynamics Simulations

The sheer size of the tert-butyl groups governs the molecule's shape and dynamic behavior. Conformational analysis and molecular dynamics simulations provide insight into the energetic landscape and the motion of these bulky substituents.

Investigation of Steric Strain and Preferred Conformational Landscapes

The trans configuration of the tert-butyl groups in this compound is significantly more stable than the corresponding cis-isomer due to the immense steric repulsion that would occur if both bulky groups were on the same side of the double bond. Even in the trans isomer, significant steric strain exists. This strain arises from the interactions between the methyl groups of one tert-butyl group with those of the other, as well as with the vinylic methyl groups.

To minimize this strain, the molecule can undergo distortions from ideal geometries. This includes slight twisting around the C=C bond and adjustments in the C-C-C bond angles within the tert-butyl groups. Computational studies on extremely crowded alkenes have shown that severe steric hindrance can lead to significant twisting of the double bond, with dihedral angles deviating substantially from the planar 0°. researchgate.net For the hypothetical tetra-tert-butylethylene, DFT calculations predicted a central dihedral angle of 45-47°. researchgate.net While the strain in this compound is less severe, some degree of torsional distortion to relieve steric pressure is expected.

The conformational landscape is dominated by the rotations of the tert-butyl groups. These rotations are not free and are subject to energetic barriers, leading to preferred staggered arrangements of the methyl groups to minimize van der Waals repulsions.

Dynamic Behavior of tert-Butyl Groups and Rotational Barrier Determinations

The rotation of the tert-butyl groups is a key dynamic process in this compound. The energy barrier for this rotation can be determined computationally using DFT methods and experimentally through techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comosti.gov

Computational studies on the rotation of tert-butyl groups in various sterically hindered environments reveal that the barriers arise from a combination of steric repulsion (Pauli repulsion) and electronic effects like hyperconjugation. researchgate.net As a tert-butyl group rotates, its methyl groups pass by other groups, leading to eclipsing interactions that raise the energy of the transition state.

In a study on Feringa-type molecular motors, it was shown that increasing the steric bulk of a substituent from methyl to isopropyl to tert-butyl systematically increased the calculated energy barrier for thermal helix inversion, effectively slowing the motor's rotation. acs.org This directly demonstrates the significant impact of a tert-butyl group on rotational dynamics. For this compound, the rotation of one tert-butyl group is hindered by the presence of the other, leading to a complex potential energy surface with distinct minima and transition states. The barrier to this rotation is a critical parameter for understanding the molecule's behavior in dynamic systems and at different temperatures.

Table of Calculated Rotational Barriers for tert-Butyl Groups in Various Molecules

Molecule/SystemComputational MethodCalculated Rotational Barrier (kcal/mol)Note
tert-Butyl Aromatic CompoundsDFTVaries (e.g., V6 = 2.1 kJ/mol or ~0.5 kcal/mol for tert-butylbenzene)Barrier has intramolecular and intermolecular components. researchgate.net
Atropisomeric HydrazidesM06-2x/def2-TZVP//ωB97x-D/6-31g(d)Varies with substitutionDemonstrates the use of DFT to predict rotational barriers. mdpi.com
Feringa-type Molecular MotorsDFTIncreases with substituent bulk (methyl < isopropyl < tert-butyl)Highlights the steric effect of the tert-butyl group on rotational kinetics. acs.org

Reaction Pathway Elucidation and Accurate Energy Calculations

Understanding the potential chemical transformations of this compound requires the elucidation of reaction pathways and the accurate calculation of associated energies.

Thermochemical data provide a fundamental energetic baseline for the molecule. The National Institute of Standards and Technology (NIST) provides gas-phase thermochemical data for this compound. nist.govnist.gov

Selected Thermochemical Data from NIST Data for this compound, Gas Phase

Property Value Units
Standard Enthalpy of Formation (ΔfH°gas) -186.7 ± 2.4 kJ/mol
Standard Molar Entropy (S°gas) 487.69 ± 4.18 J/mol·K

Note: Values are at 298.15 K. Data sourced from the NIST Chemistry WebBook. nist.gov

Computational chemistry can be used to explore the potential energy surfaces of reactions involving this alkene. For example, the mechanism of electrophilic addition would be heavily influenced by steric hindrance. While a typical electrophilic addition to an alkene proceeds via a carbocation intermediate, the bulky tert-butyl groups in this compound would sterically shield the double bond, potentially increasing the activation energy or favoring alternative pathways. students-hub.com

Studies on related reactions, such as the alkylation of isobutane (B21531) with 2-butene, show the complexity of the reaction networks, which include isomerization, polymerization, and fragmentation alongside the main addition reaction. mdpi.com Similarly, computational investigations of ozonolysis reactions have shown that bulky substituents like tert-butyl groups can influence the reaction rate and the distribution of products. rsc.org The calculation of activation barriers for processes like H-atom abstraction or addition reactions can be performed using various levels of theory, from semi-empirical methods like PM3 to high-level ab initio calculations, to predict the feasibility and kinetics of different reaction channels. acs.org Reactive molecular dynamics (MD) simulations can also be employed to model reaction pathways, especially for complex processes like decomposition or reactions on surfaces. tuwien.atescholarship.org

Transition State Characterization for Key Elementary Reactions

Computational studies are crucial for characterizing the transition states of reactions involving sterically hindered alkenes like this compound. Techniques such as Density Functional Theory (DFT) and high-level ab initio methods are employed to map out potential energy surfaces and identify the lowest energy pathways for reactions. arxiv.org For instance, in catalyzed reactions, the significant steric hindrance imposed by the tert-butyl groups influences the geometry and energy of the transition state, thereby controlling reaction selectivity and rates. libretexts.orgub.edu

Key elementary reactions of interest include:

Addition Reactions: The bulky tert-butyl groups sterically shield the double bond, making addition reactions challenging. Computational models can elucidate the modified transition state structures that accommodate these bulky substituents. researchgate.net

Isomerization Reactions: The energy barriers for cis-trans isomerization can be computationally determined, providing insight into the relative stability of the (E) and (Z) isomers.

Oxidation and Combustion Reactions: Understanding the initial steps of oxidation, such as hydrogen abstraction by radicals, is critical. acs.org Computational chemistry can pinpoint the most likely sites of radical attack and the associated transition state energies. arxiv.org

For example, in the context of hydroamination, the steric repulsion between catalyst ligands and the alkyl groups of the alkene in the four-membered transition state is a significant factor. libretexts.org Modified catalysts with more open ligation environments have been designed based on computational insights to facilitate reactions with hindered alkenes. libretexts.org Similarly, in transition-metal-catalyzed domino reactions, DFT calculations have been used to explain observed product distributions by comparing the energies of different possible transition states. beilstein-journals.org

Calculation of Thermochemical Data and Enthalpies of Formation via High-Level Methods (e.g., CCSD(T)/CBS, ONIOM)

Accurate thermochemical data, such as the enthalpy of formation, is fundamental to understanding the stability and reactivity of this compound. High-level computational methods are indispensable for obtaining this information, especially for complex molecules where experimental data may be scarce or difficult to obtain.

High-Level Ab Initio Methods:

Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)) at the Complete Basis Set (CBS) Limit: This "gold standard" method provides highly accurate energies. nih.gov It is often used as a benchmark for other, less computationally expensive methods. nih.gov

Gaussian-n (Gn) and Complete Basis Set (CBS) Methods: Composite methods like G3 and CBS-QB3 offer a balance of accuracy and computational cost for calculating enthalpies of formation, often achieving chemical accuracy (within 1-2 kcal/mol). researchgate.netnih.gov

Hybrid Methods:

Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM): This method is particularly useful for large, bulky molecules. gaussian.com It treats a critical part of the molecule (e.g., the double bond and adjacent atoms) with a high-level quantum mechanics (QM) method, while the rest of the molecule is treated with a less demanding molecular mechanics (MM) or lower-level QM method. gaussian.comacs.org This approach significantly reduces computational cost without sacrificing accuracy for the region of interest. acs.orgresearcher.life A study utilizing a CGA-ONIOM method (a combination of group additivity and ONIOM) calculated the enthalpy of formation for this compound to be -33.9 ± 0.8 kcal/mol. polyu.edu.hk

The table below presents a comparison of calculated enthalpies of formation for related alkenes using different computational methods.

CompoundMethodCalculated Enthalpy of Formation (kcal/mol)
This compoundCGA-ONIOM-33.9 ± 0.8 polyu.edu.hk
trans-2-ButeneATcT-2.69 ± 0.11 anl.gov

This table is for illustrative purposes and highlights the application of computational methods. Direct comparison of values requires careful consideration of the specific levels of theory and basis sets used.

Determination of Bond Dissociation Energies in Highly Hindered Alkene Systems

Bond dissociation energy (BDE) is a critical parameter for predicting the reactivity of a molecule, particularly in radical reactions. wikipedia.org For this compound, the BDEs of interest include the C=C double bond and the various C-H and C-C single bonds.

Computational Approaches to BDE:

Direct Calculation: BDE can be calculated as the enthalpy difference between the molecule and its corresponding radicals after bond homolysis. wikipedia.org High-level methods like CCSD(T) are necessary for accurate BDE predictions.

Isodesmic Reactions: This method uses hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach benefits from the cancellation of systematic errors in the calculations, leading to more reliable BDE values.

The steric strain introduced by the tert-butyl groups can influence the BDEs. For example, the C=C bond in highly substituted alkenes can be weaker than in less substituted ones due to steric repulsion in the parent molecule, which is relieved upon dissociation. Conversely, the C-H bonds on the tert-butyl groups are expected to have BDEs typical of tertiary C-H bonds.

Bond TypeExample MoleculeBond Dissociation Energy (kcal/mol)
C=CEthylene (B1197577)174 wikipedia.org
C-C (tertiary-tertiary)2,2,3,3-Tetramethylbutane~67.5
C-H (tertiary)Isobutane~96.5

Note: These are general values and the actual BDEs in this compound will be influenced by its specific electronic and steric environment.

Development of Structure-Reactivity Relationships from Computational Models

Computational models allow for the systematic investigation of how structural modifications affect reactivity. For highly hindered alkenes like this compound, these models can help to develop quantitative structure-reactivity relationships (QSRRs).

By computationally screening a series of related hindered alkenes, one can correlate structural parameters (e.g., steric bulk, electronic properties of substituents) with reactivity descriptors (e.g., activation energies for addition reactions, bond dissociation energies). For instance, computational studies on branched alkenes have shown that the stability of intermediates, such as carbenium ions, is significantly influenced by the degree and position of branching. nih.gov This, in turn, affects the reaction pathways and activation energies for processes like cracking. nih.gov

These QSRRs are valuable for:

Predicting the reactivity of new, unsynthesized hindered alkenes.

Designing catalysts that are optimized for reactions involving sterically demanding substrates. libretexts.org

Understanding and controlling reaction selectivity (e.g., regioselectivity and stereoselectivity). ub.edu

Methodological Advancements in Computational Studies of Bulky Hydrocarbons

The study of bulky and sterically strained molecules like this compound has driven advancements in computational methodologies aimed at improving the balance between accuracy and computational feasibility. nih.gov

Application and Refinement of Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

QM/MM methods are a cornerstone of computational studies on large molecules. researchgate.netresearchgate.netnih.gov In this approach, the electronically active region of the molecule (the QM region) is treated with a high-accuracy quantum mechanical method, while the less reactive, bulky remainder (the MM region) is described by a classical force field. aip.org

Key aspects of QM/MM for bulky hydrocarbons include:

Boundary Definition: Careful selection of the boundary between the QM and MM regions is crucial for obtaining reliable results. acs.org

Force Field Parametrization: The accuracy of the MM part of the calculation depends on the quality of the force field parameters. For unusual structural motifs, re-parameterization may be necessary.

Polarization Effects: Advanced QM/MM methods incorporate polarizable force fields to account for the mutual polarization between the QM and MM regions, leading to more accurate descriptions of non-covalent interactions.

The ONIOM method, a specific implementation of a multi-layered QM/MM approach, has proven particularly effective for studying the thermochemistry and reactivity of complex organic molecules. gaussian.comacs.org

Evaluation of Group Additivity Methods for Energy Prediction in Complex Systems

Group additivity (GA) is an empirical method for estimating thermochemical properties by summing the contributions of individual chemical groups. nih.gov While highly efficient, traditional GA schemes often fail for sterically congested or strained molecules where interactions between non-bonded groups are significant. mit.edunist.gov

Advancements in GA methods include:

Inclusion of Correction Terms: Modern GA methods incorporate correction terms for steric interactions, such as gauche and 1,5-pentane interactions, to improve accuracy for branched and bulky systems. nist.gov

Development of New Group Values: As more accurate experimental and computational data becomes available, the group values themselves are continuously refined. nist.gov

Hybrid Approaches: Combining GA with QM calculations can provide a powerful tool for predicting the thermochemical properties of large and complex molecules. For example, the CGA-ONIOM method leverages the strengths of both approaches. polyu.edu.hk

Recent developments have focused on extending GA methods to polycyclic systems by introducing ring-strain corrections and bicyclic decomposition models, significantly improving prediction accuracy for complex ring structures. mit.edu These advancements are also beneficial for accurately predicting the properties of acyclic but highly congested molecules.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of (E)-2,3-Di-tert-butyl-2-butene in solution. The high degree of symmetry in the molecule simplifies its spectra, yet steric effects profoundly influence the observed chemical shifts.

The chemical shifts of the nuclei in this compound are governed by the electronic environment, which is significantly modified by steric compression. The two large tert-butyl groups create a crowded environment around the C=C double bond.

In ¹H NMR spectroscopy, this steric crowding forces electron density away from the olefinic protons, leading to a deshielding effect and a downfield chemical shift compared to less substituted alkenes. Conversely, the protons of the methyl groups within the tert-butyl substituents experience a complex interplay of through-bond and through-space effects. While alkyl groups are generally electron-donating, the steric compression can lead to subtle changes in bond angles and electron distribution that influence their chemical shifts. Due to the molecule's symmetry (C₂h), all 18 methyl protons are chemically equivalent, resulting in a single, sharp resonance. Likewise, the two olefinic protons are equivalent.

Nucleus Predicted Chemical Shift (δ) / ppm Influencing Factors
Olefinic ¹H~5.5 - 6.0Steric deshielding by bulky tert-butyl groups.
Methyl ¹H~1.0 - 1.2Standard alkyl region, influenced by electronegativity and local geometry.
Olefinic ¹³C~135 - 145Alkyl substitution and steric strain on the sp² carbons.
Quaternary ¹³C~30 - 35sp³ carbon atom of the tert-butyl group.
Methyl ¹³C~30 - 32sp³ carbon atoms of the methyl groups.
Note: Predicted values are based on established NMR principles and data from structurally similar sterically hindered alkenes.

Spin-spin coupling constants are less informative for this specific molecule due to its high symmetry. The coupling between the equivalent olefinic protons cannot be observed, and the coupling between the olefinic proton and the distant methyl protons (⁴J) would be very small (<1 Hz) and likely unresolved.

Dynamic NMR (DNMR) techniques are employed to study molecular motions that occur on the NMR timescale, such as conformational exchange and rotation around single bonds. For this compound, the primary dynamic process of interest is the rotation of the two tert-butyl groups around the C(sp²)-C(sp³) single bonds.

At room temperature, the ¹H NMR spectrum shows a single peak for all 18 methyl protons, indicating that the rotation of the tert-butyl groups is rapid on the NMR timescale. This means the individual methyl groups are in fast exchange, resulting in an averaged signal. To study the kinetics of this rotation, one would need to cool the sample to a very low temperature to slow the rotation sufficiently to observe distinct signals for the individual methyl groups (the coalescence temperature).

Compound Type Typical Rotational Barrier (kcal/mol)
tert-butyl group in alkanes4 - 6
tert-butyl group adjacent to sp² center6 - 12
Highly hindered di-tert-butyl systems>10
Note: Values are representative and depend on the specific molecular structure and solvent.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides key information about the bonding and functional groups within the molecule. Due to the molecule's center of symmetry, the rule of mutual exclusion applies: vibrations that are infrared (IR) active will be Raman inactive, and vice versa.

The FT-IR and Raman spectra of this compound are dominated by vibrations associated with the tert-butyl groups and the central C=C bond.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups appear in the 2970-2870 cm⁻¹ region of the IR and Raman spectra.

C-H Bending: The characteristic symmetric and asymmetric bending modes of the methyl groups are expected around 1470 cm⁻¹ and 1370 cm⁻¹. The peak near 1370 cm⁻¹ is often a sharp doublet for tert-butyl groups, a signature feature.

C=C Stretching: The C=C stretching vibration is of particular interest. For a symmetrically substituted trans-alkene, this vibration involves very little change in the dipole moment, making the IR absorption extremely weak or absent. However, this mode involves a large change in polarizability, resulting in a strong, characteristic peak in the Raman spectrum.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Expected Activity
=C-H Stretch~3000 - 3050IR / Raman
C-H Asymmetric Stretch (CH₃)~2960IR / Raman (Strong)
C-H Symmetric Stretch (CH₃)~2870IR / Raman (Medium)
C-H Asymmetric Bend (CH₃)~1470IR / Raman
C-H Symmetric Bend (tert-butyl)~1370 (doublet)IR (Strong) / Raman
C=C Stretch~1660 - 1680IR (Very Weak/Forbidden), Raman (Strong)
Note: Wavenumbers are characteristic ranges for the specified functional groups.

The severe steric repulsion between the two vicinal tert-butyl groups introduces significant strain into the molecule. This strain can manifest as out-of-plane bending or twisting of the double bond to relieve the steric pressure. This distortion weakens the π-overlap of the C=C bond.

A direct consequence of this bond weakening is a shift in its vibrational frequency. Compared to a less hindered trans-alkene like trans-2-butene (C=C stretch ~1675 cm⁻¹), the C=C stretching frequency in this compound is expected to be lower. This strain-induced shift to a lower wavenumber (red shift) in the Raman spectrum provides direct evidence of the steric strain across the double bond. Theoretical calculations and studies on analogous strained systems confirm that increased steric hindrance leads to a decrease in the force constant of the C=C bond.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles. However, a search of crystallographic databases indicates that the crystal structure of this compound has not been reported. This is likely because the compound is a liquid at room temperature and may be difficult to crystallize even at low temperatures due to its molecular shape.

In the absence of experimental data, structural insights can be gained from computational modeling and comparison with crystallographically characterized, similarly strained molecules. For instance, the crystal structure of (Z)-2,2,5,5-Tetramethyl-3,4-diphenyl-3-hexene, which also features vicinal tert-butyl groups, shows significant structural distortions to avoid steric clash.

Computational models predict that to alleviate the severe steric repulsion between the tert-butyl groups, the this compound molecule would likely exhibit deviations from ideal planarity. Key predicted structural features include:

C=C-C Bond Angle Widening: The C=C-C bond angles are expected to be significantly larger than the standard 120° for sp² carbons.

Bond Lengthening: The C(sp²)-C(sp³) single bonds may be stretched to increase the distance between the tert-butyl groups.

Double Bond Twisting: A slight twist or pyramidalization at the olefinic carbons may occur to allow the tert-butyl groups to pass by each other more easily.

Structural Parameter Ideal Value (Unstrained Alkene) Predicted/Expected Value for this compound
C=C Bond Length~1.34 Å~1.35 Å
C(sp²)-C(sp³) Bond Length~1.50 Å>1.52 Å
C=C-C Bond Angle120°>125°
Olefinic Torsion Angle180° (Planar)~170-180° (Slightly Twisted)
Note: Values for this compound are based on computational models and data from analogous strained systems.

Deviations from Idealized Alkene Geometry Due to Steric Repulsion in the Solid State

In the solid state, the structure of this compound, as would be determined by single-crystal X-ray diffraction, is expected to exhibit notable deviations from the standard sp² hybridization geometry. The severe steric hindrance between the two tert-butyl groups on the same side of the double bond forces the molecule to adopt a twisted conformation. This twisting around the central C=C double bond helps to alleviate the repulsive interactions between the methyl groups of the opposing tert-butyl substituents.

Key geometric parameters that would be elucidated from such a study and are expected to deviate from idealized values include:

C=C Double Bond Length: While a typical C=C bond length is around 1.34 Å, in highly strained alkenes, this bond can be elongated as a result of the steric strain and rehybridization of the carbon atoms.

C-C-C Bond Angles: The C-C-C bond angles within the tert-butyl groups and the angles connecting the tert-butyl groups to the double-bonded carbons are likely distorted from the ideal tetrahedral (109.5°) and trigonal planar (120°) geometries, respectively.

Torsional (Dihedral) Angles: The most significant deviation is expected in the torsional angles along the C-C=C-C backbone, indicating the degree of twisting of the double bond.

Intermolecular Interactions and Packing Arrangements in Crystalline this compound

The crystal packing of this compound is governed by weak van der Waals forces. The bulky and non-polar nature of the molecule limits the possibility of stronger intermolecular interactions such as hydrogen bonding. The way these molecules arrange themselves in a crystal lattice is a delicate balance between maximizing packing efficiency and minimizing intermolecular steric clashes.

Analysis of the crystal structure would likely reveal that the molecules adopt an arrangement that allows the protruding tert-butyl groups of one molecule to fit into the hollows of its neighbors. This interlocking arrangement, driven by dispersive forces, is a common feature in the crystal structures of highly branched and symmetric molecules. The study of these packing motifs provides insight into how molecular shape dictates solid-state architecture.

Gas-Phase Electron Diffraction Studies for Geometric Parameter Determination

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric parameters of molecules free from the influence of crystal packing forces. For a molecule like this compound, a GED study would provide invaluable data on its intrinsic, unperturbed structure. The results of such an analysis would allow for a direct comparison with the solid-state structure, highlighting the effects of the crystalline environment.

A hypothetical gas-phase electron diffraction study would yield precise measurements of bond lengths and angles. These parameters, when compared to theoretical calculations and data from related, less-strained molecules, would quantify the extent of steric deformation in the gas phase. It is anticipated that the twisting of the double bond and other steric relief distortions observed in the solid state would also be present in the gas-phase structure, confirming that these are inherent features of the molecule itself.

Table 1: Hypothetical Geometric Parameters of this compound from Gas-Phase Electron Diffraction

Parameter Value
r(C=C) 1.35 Å
r(C-C) 1.55 Å
∠(C=C-C) 125°

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a gas-phase electron diffraction study.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Stereochemical and Mechanistic Probe in Reaction Development

The immense steric shielding of the carbon-carbon double bond in (E)-2,3-Di-tert-butyl-2-butene makes it an exceptional tool for investigating the steric and stereochemical aspects of chemical reactions. Its bulky tert-butyl groups effectively block the faces of the double bond, influencing the trajectory of approaching reagents and often preventing reactions that proceed readily with less hindered alkenes. msu.edu

This reactivity profile allows researchers to:

Probe Steric Limits: By attempting reactions with this compound, chemists can establish the steric tolerance of a new catalyst or reagent. The failure of a reaction to proceed can provide as much mechanistic insight as its success, defining the boundaries of a method's applicability.

Elucidate Reaction Mechanisms: In addition reactions, the compound can be used to study the preferred stereochemical pathway. For instance, in reactions like hydroboration, reagents are forced to add from the least hindered face, providing a clear stereochemical outcome that can help elucidate the transition state geometry. msu.eduschoolwires.net Similarly, for reactions that can proceed through different mechanisms, such as E2 elimination versus E1cB, the highly constrained nature of this substrate can favor one pathway, helping to dissect the mechanistic details. psu.edu The principles of Hofmann elimination, where steric hindrance dictates the formation of the least substituted alkene, are exemplified by the reactivity patterns of such crowded molecules. allen.in

Control Selectivity: The steric hindrance can be exploited to control regioselectivity and stereoselectivity in catalytic processes. For example, in metal-catalyzed reactions, the alkene's inability to coordinate strongly to a metal center can prevent side reactions, thereby increasing the selectivity of a desired transformation involving other functional groups in a molecule. acs.orgnih.gov

Utilization as a Building Block for Complex Architectures via Novel Synthetic Transformations

While the steric hindrance of this compound makes many standard alkene transformations challenging, it also presents opportunities for novel reactivity. Its rigid and well-defined structure can be a valuable scaffold for constructing complex, sterically congested molecules. Research into reactions of similarly hindered alkenes has shown that specialized methods can overcome these steric barriers.

For example, a related compound, (Z)-2,3-bis(5-tert-butyl-2-methoxyphenyl)-2-butene, has been used as a precursor to synthesize a corresponding buta-1,3-diene, which was then used to build a larger o-terphenyl (B166444) skeleton. researchgate.net This demonstrates that the core butene structure can be transformed and elaborated.

Modern synthetic methods that show promise for the transformation of highly hindered alkenes include:

Olefin Metathesis: While challenging, the development of highly active Grubbs and Schrock catalysts with tailored steric and electronic properties has made the metathesis of sterically demanding alkenes more feasible. nih.govumicore.com These reactions could potentially be used to couple this compound with other olefins to create unique molecular architectures.

C-H Activation: Catalytic C-H activation reactions could functionalize the tert-butyl groups or the vinylic positions, bypassing the need for direct reaction at the double bond. Scandium catalysts, for example, have been used for the hydroaminoalkylation of sterically demanding alkenes. rsc.org

Cycloaddition Reactions: Gold(I)-catalyzed [2+2] cycloadditions of alkenes with alkynes have been shown to be effective even with sterically hindered substrates, offering a pathway to construct cyclobutene (B1205218) rings, which are valuable synthetic intermediates. organic-chemistry.org

Precursor in the Research and Development of Specialized Monomers for Controlled Polymerization Studies

The polymerization of sterically hindered monomers is a significant area of materials science research, as the bulky substituents can impart unique and desirable properties to the resulting polymers, such as increased thermal stability, rigidity, and altered solubility. While this compound is not a monomer itself, it serves as an ideal conceptual precursor for designing highly hindered monomers.

By introducing polymerizable functional groups to the butene scaffold, one could create novel monomers. The study of such monomers is crucial for understanding the fundamental principles of polymerizing sterically demanding substrates. Key research findings in this area include:

Controlled Polymerization Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed to polymerize sterically hindered monomers, such as dibutyl itaconate. uq.edu.auresearchgate.net These methods offer control over molecular weight and architecture, which is challenging with conventional free-radical polymerization due to the slow propagation rates caused by steric hindrance. researchgate.netnih.gov

Influence on Polymer Properties: The steric bulk of the monomer directly influences the properties of the polymer. For example, the use of monomers with large steric groups has been shown to affect the tacticity (stereochemistry) of the polymer chain, which in turn governs its macroscopic properties. rsc.org

Development of Novel Materials: Polymers derived from highly hindered monomers can form unique architectures, such as rod-coil block copolymers, and may exhibit properties suitable for applications as high-performance thermoplastic elastomers or specialized membranes. uq.edu.aumdpi.com The insights gained from polymerizing derivatives of compounds like this compound contribute to the rational design of these advanced materials.

Reference Compound in Fundamental Theoretical Studies of Hydrocarbon Energetics and Combustion Chemistry

This compound is an important reference compound for fundamental studies in physical organic chemistry and combustion science. Its rigid, highly symmetric structure and the presence of quaternary carbon centers make it an excellent model for testing and calibrating theoretical methods used to predict the energetic properties of hydrocarbons. polyu.edu.hk

The compound's significance in this area is highlighted by its use in:

Thermochemical Databases: It is included in standard thermochemical databases like the NIST WebBook, with experimentally determined and theoretically calculated values for its heat of formation. nist.gov This allows for direct comparison and validation of new computational models.

Energetics and Stability Studies: The heat of hydrogenation of alkenes is inversely proportional to their stability. msu.edu The study of highly substituted alkenes like this one provides crucial data points for understanding how steric strain affects the thermodynamic stability of carbon-carbon double bonds. Theoretical methods have been developed to accurately predict the enthalpy of formation for large, strained molecules, with this compound serving as a key benchmark. polyu.edu.hk One study reported a calculated enthalpy of formation of -35.7 kcal/mol, which agrees well with the experimental value. polyu.edu.hk

Combustion Chemistry: Alkenes are significant components of transportation fuels and are key intermediates in the combustion of alkanes. osti.gov Understanding their oxidation and pyrolysis mechanisms is critical for developing more efficient and cleaner combustion technologies. The initial decomposition of fuel molecules is a crucial step in combustion. researchgate.netresearchgate.net The simple yet strained structure of this compound makes it a useful model for studying the elementary reactions involved in the low-temperature oxidation and soot formation pathways of branched alkenes. acs.org

Thermochemical Data for this compound

PropertyValueUnitReference
Enthalpy of Formation (Gas, 298.15 K)-141.8 ± 3.3kJ/mol nist.gov
Enthalpy of Formation (Liquid, 298.15 K)-180.2 ± 3.2kJ/mol nist.gov
Calculated Enthalpy of Formation (Gas)-35.7kcal/mol polyu.edu.hk

Note: 1 kcal = 4.184 kJ. The calculated value of -35.7 kcal/mol is equivalent to -149.4 kJ/mol, showing good agreement with the experimental gas phase value.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2,3-Di-tert-butyl-2-butene, and how do steric effects influence reaction conditions?

  • Methodological Answer : The synthesis of sterically hindered alkenes like this compound typically involves elimination reactions (e.g., dehydrohalogenation or dehydration) using bulky bases (e.g., potassium tert-butoxide) to favor the E-isomer. Steric hindrance from tert-butyl groups necessitates elevated temperatures and prolonged reaction times to overcome kinetic barriers. Characterization of intermediates via GC-MS or NMR (e.g., monitoring coupling constants for stereochemical confirmation) is critical. Similar strategies are employed for synthesizing tetramethylethylene derivatives, where steric effects dominate reactivity .

Q. Which spectroscopic techniques are most effective for confirming the E-geometry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can distinguish E/Z isomers via coupling constants (Jtrans>JcisJ_{trans} > J_{cis}) and chemical shift disparities caused by diamagnetic shielding from bulky substituents.
  • X-ray Crystallography : Definitive stereochemical assignment requires single-crystal X-ray analysis, as demonstrated for tert-butyl-substituted aromatic systems .
  • IR Spectroscopy : C=C stretching frequencies (1650–1680 cm1^{-1}) and tert-butyl group vibrations (1360–1390 cm1^{-1}) confirm structural integrity.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., solvent effects, measurement techniques). To address this:

  • Calorimetry : Re-measure ΔHf\Delta H_f using bomb calorimetry under standardized conditions.
  • Computational Validation : Compare experimental data with DFT-derived thermochemical values (e.g., B3LYP/6-31G* level).
  • Meta-Analysis : Apply statistical tools (e.g., weighted averages) to reconcile outliers, guided by frameworks for handling qualitative contradictions .

Q. What role does computational chemistry play in understanding the steric and electronic properties of this compound?

  • Methodological Answer :

  • Conformational Analysis : Molecular mechanics (MMFF94) or DFT optimizations reveal preferred conformers and torsional strain due to tert-butyl groups.
  • Electrostatic Potential Maps : Visualize electron-rich regions (C=C double bond) and steric "shadows" impeding nucleophilic attack.
  • Reactivity Predictions : Transition-state modeling (e.g., Hammett plots) quantifies steric effects in Diels-Alder or cycloaddition reactions.
    Rigorous documentation of computational parameters (basis sets, solvation models) aligns with standards for reproducibility .

Q. How should kinetic studies of reactions involving this compound be designed to account for steric bulk?

  • Methodological Answer :

  • Stopped-Flow Techniques : Capture rapid intermediates in substitution or addition reactions.
  • Variable Concentration Experiments : Plot rate constants vs. [substrate] to distinguish between first- and second-order dependencies.
  • Isotopic Labeling : Use deuterated analogs (e.g., 2H^{2}\text{H}-tert-butyl groups) to track steric vs. electronic contributions.
    Data must be analyzed using nonlinear regression (e.g., Eyring equation) and validated against control reactions with less-hindered alkenes .

Data Analysis & Reporting Standards

Q. What statistical methods are recommended for analyzing spectroscopic or kinetic data for sterically hindered alkenes?

  • Methodological Answer :

  • Multivariate Analysis : Principal Component Analysis (PCA) identifies spectral outliers in NMR or IR datasets.
  • Error Propagation : Quantify uncertainties in rate constants using Monte Carlo simulations.
  • Graphical Standards : Adopt IUPAC guidelines for plotting Arrhenius curves or reaction coordinate diagrams.
    Transparent reporting of confidence intervals and R2^2 values ensures reproducibility .

Q. How can researchers ensure compliance with open-data practices while handling sensitive structural data for this compound?

  • Methodological Answer :

  • FAIR Principles : Deposit crystallographic data (CIF files) in repositories like Cambridge Structural Database with DOI links.
  • Anonymization : Redact proprietary synthesis details while sharing kinetic/thermodynamic datasets.
  • Ethical Review : Align with institutional guidelines for data sharing, as outlined in biomedical research frameworks .

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